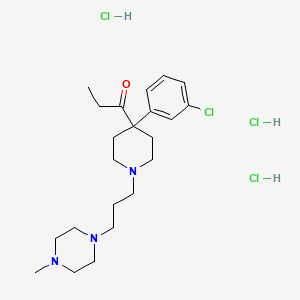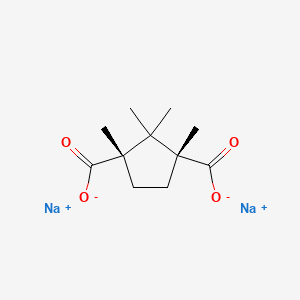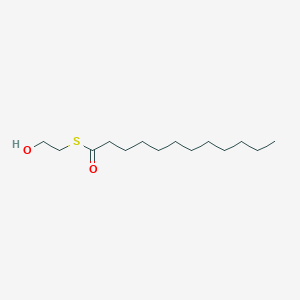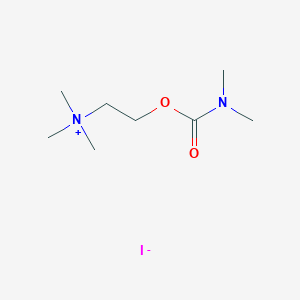
2-Naphthyl beta-D-glucopyranoside
Übersicht
Beschreibung
2-Naphthyl beta-D-glucopyranoside (2-NBDG) is a synthetic, non-toxic sugar analog that has been widely used as a fluorescent probe for studying various biological processes in vitro and in vivo. It has been used to study sugar transport, membrane dynamics, and receptor-ligand interactions in cells. 2-NBDG has also been used to monitor cell metabolism, cell proliferation and apoptosis, and to study the effects of drugs on cells. In addition, 2-NBDG has been used to study the structure and function of glycoproteins, glycosyltransferases, and other enzymes involved in carbohydrate metabolism.
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary in Asymmetric Reactions
2-Naphthyl beta-D-glucopyranoside derivatives have been applied as chiral auxiliaries in asymmetric Michael addition reactions. Notably, Naphthyl 3,4,6-tri-O-methyl-β-D-glucopyranoside demonstrated high facial diastereoselection (>95%) in such reactions, highlighting its utility in stereochemical control (Chiappe, Moro, & Munforte, 1997).
Localization of Beta-Glycosidases
This compound has been used in the localization of beta-glycosidase activity in tissue sections. Traditional methods employed substrates like 6-bromo-2-naphthyl-beta-d-glucopyranoside, but newer methods have allowed for more specific localization of different beta-glycosidases in tissues and cells (Sánchez-Pérez et al., 2009).
Enzyme Activity Analysis in Microorganisms
The activity of beta-glucosidase in organisms like Candida albicans has been assessed using substrates such as beta-naphthyl-beta-D-glucopyranoside. These analyses aid in understanding enzyme functions and potential applications in yeast identification (Polacheck et al., 1987).
Metabolism of Naphthoquinones in Plants
In the study of plant metabolism, specifically regarding naphthoquinones like juglone, derivatives of this compound have been utilized. For example, the hydrojuglone beta-d-glucopyranoside beta-glucosidase has been studied for its role in releasing juglone, a compound involved in plant defense mechanisms (Duroux et al., 1998).
Fluorometric Enzyme Assays
2-Naphthyl derivatives, such as 1-naphthyl-2-acetamido-2-deoxy-beta-d-glucopyranoside, have been employed in fluorometric methods for determining enzyme activities. These methods are useful in enzymology and biochemistry for studying enzyme characteristics and reactions (Verity, Gambell, & Brown, 1967).
TLC Bioautographic Methods for Enzyme Inhibition Detection
2-Naphthyl-beta-D-glucopyranoside has been used in thin-layer chromatography (TLC) bioautographic methods for detecting alpha- and beta-glucosidase inhibitors in plant extracts. This application is significant in identifying potential therapeutic agents, particularly in the context of type 2 diabetes and antiviral research (Simões-Pires et al., 2009).
Monitoring Monosaccharide Interactions
The compound has been used in studies involving fluorescent and circular dichroic detection of monosaccharides, providing insights into the interactions between various sugars and molecular sensors. This research is crucial for understanding sugar-binding mechanisms and developing sensitive probes for sugar detection (Fang et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 2-Naphthyl beta-D-glucopyranoside is the human TAS2R16 receptor . This receptor mediates the bitter taste in response to beta-glucopyranosides .
Mode of Action
This compound interacts with the TAS2R16 receptor, triggering a response that is perceived as a bitter taste
Biochemical Pathways
The biochemical pathways affected by this compound are related to taste perception. The activation of the TAS2R16 receptor by the compound leads to a signal transduction cascade that ultimately results in the perception of a bitter taste
Result of Action
The primary result of the action of this compound is the perception of a bitter taste. This is due to its interaction with the TAS2R16 receptor, which is involved in the detection of bitter tastes
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
2-Naphthyl beta-D-glucopyranoside serves as a substrate for beta-glucosidases, enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . When hydrolyzed by beta-glucosidases, this compound releases 2-naphthol, which can be detected via chromogenic or fluorescent methods . This interaction is crucial for various biochemical assays, particularly in the detection and quantification of beta-glucosidase activity.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for beta-glucosidases. The hydrolysis of this compound within cells leads to the release of 2-naphthol, which can affect cell signaling pathways and gene expression . The compound’s role in these processes makes it valuable for studying cellular metabolism and enzyme activity in different cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with beta-glucosidases. The enzyme binds to the compound and catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 2-naphthol . This reaction is essential for the compound’s function as a chromogenic substrate in biochemical assays. The binding interaction between this compound and beta-glucosidases is specific and involves the recognition of the glucopyranoside moiety by the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness in biochemical assays. The compound is generally stable under standard storage conditions, but its hydrolysis rate can vary depending on the presence of beta-glucosidases and other environmental factors . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for various in vitro and in vivo applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for beta-glucosidases without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. These effects highlight the importance of optimizing dosage levels in experimental studies to ensure accurate and reliable results.
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by beta-glucosidases. The released 2-naphthol can further participate in various metabolic reactions, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in studying enzyme activity and metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, where it can effectively serve as a substrate for beta-glucosidases. The transport and distribution mechanisms are crucial for the compound’s function in biochemical assays and diagnostic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that the compound is available for hydrolysis by beta-glucosidases in the appropriate cellular context.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKPYATGMFFPI-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874798 | |
| Record name | 2-Naphthalenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6044-30-0 | |
| Record name | 2-Naphthalenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Naphthyl beta-D-glucopyranoside used to detect beta-glucosidase activity?
A: this compound acts as a chromogenic substrate for beta-glucosidases [, , ]. These enzymes hydrolyze the glycosidic bond, releasing 2-naphthol. 2-Naphthol, in the presence of a colorimetric reagent like Fast Blue Salt, forms a visible, colored product []. The intensity of this color is directly proportional to the enzyme activity, allowing for quantification.
Q2: Are there limitations to using this compound in commercial identification kits?
A: Yes, research suggests that the use of this compound in commercial identification kits may lead to false-negative results. One study found that the API ZYM system, which uses this substrate buffered at pH 7.5, was not reliable for detecting beta-glucosidase activity in Candida albicans []. This was attributed to the substrate and pH conditions not being optimal for the enzyme's activity.
Q3: Can this compound be used to assess the purity of pollen extracts?
A: Yes, the presence of beta-glucosidase activity, detected using this compound as a substrate, can indicate contamination of pollen extracts with plant matter []. This is because beta-glucosidase activity was predominantly found in flower and leaf material. Therefore, detecting this enzyme in pollen extracts suggests the presence of these contaminants.
Q4: Are there alternative methods for detecting beta-glucosidase activity?
A: While this compound is commonly used, an alternative method involves using substrates that release reducing sugars upon hydrolysis by beta-glycosidases []. These released sugars can then be detected using a tetrazolium salt, which forms a colored product upon reduction. This method allows for the localization of specific beta-glycosidase activity within tissues and cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7-Methylbenzo[a]pyrene](/img/structure/B1205412.png)
